3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde
Overview
Description
3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C15H17N3O5. This compound is notable for its unique structure, which includes an imidazole ring, a nitro group, and an aldehyde group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It contains an imidazole ring , a five-membered heterocyclic moiety that is known to interact with various biological targets. Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . The presence of the nitro group and the ethoxy group in the molecule could also influence its interaction with its targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole derivatives are known to interact with various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: 3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzoic acid.
Reduction: 3-ethoxy-4-[2-(2-methyl-5-amino-1H-imidazol-1-yl)ethoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde is used in several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitro-1H-imidazole: Shares the imidazole and nitro groups but lacks the ethoxy and benzaldehyde moieties.
3-ethoxy-4-hydroxybenzaldehyde: Contains the ethoxy and benzaldehyde groups but lacks the imidazole and nitro groups.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol: Contains the imidazole and nitro groups but lacks the ethoxy and benzaldehyde groups.
Uniqueness
3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-3-22-14-8-12(10-19)4-5-13(14)23-7-6-17-11(2)16-9-15(17)18(20)21/h4-5,8-10H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWNZIPADCUIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2C(=NC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320101 | |
Record name | 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727983-34-8 | |
Record name | 3-ethoxy-4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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